![molecular formula C8H11NO5S3 B135805 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide CAS No. 120279-26-7](/img/structure/B135805.png)
5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
Overview
Description
5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is a useful research compound. Its molecular formula is C8H11NO5S3 and its molecular weight is 297.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is the enzyme carbonic anhydrase . This enzyme plays a crucial role in regulating pH and fluid balance in various tissues and organs.
Mode of Action
As a carbonic anhydrase inhibitor , this compound binds to the active site of the enzyme, preventing it from catalyzing the conversion of carbon dioxide to bicarbonate and protons . This inhibition disrupts the normal biochemical processes that rely on this reaction.
Biochemical Pathways
The inhibition of carbonic anhydrase affects several biochemical pathways. Most notably, it disrupts the regulation of intraocular pressure . Carbonic anhydrase plays a key role in the production of aqueous humor, the fluid that maintains intraocular pressure. By inhibiting this enzyme, the compound reduces the production of aqueous humor, thereby lowering intraocular pressure .
Pharmacokinetics
Some properties such as solubility in dmso and methanol, and storage temperature are mentioned . These properties can influence the compound’s bioavailability and its pharmacokinetic profile.
Result of Action
The primary result of the compound’s action is the reduction of intraocular pressure . This makes it a valuable tool in the treatment of conditions like glaucoma, where elevated intraocular pressure can lead to vision loss.
Action Environment
The compound’s action can be influenced by various environmental factors. For instance, its stability might be affected by temperature, as it is recommended to be stored at -20°C . Additionally, the compound’s solubility in different solvents suggests that its efficacy could be influenced by the chemical environment .
Biological Activity
5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide, also known as Dorzolamide impurity or Dorzolamide intermediate, is a compound of significant interest in pharmaceutical research due to its biological activities and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C8H11NO5S3
- Molecular Weight : 297.37 g/mol
- CAS Number : 120279-26-7
- IUPAC Name : 4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide
Pharmacological Activity
This compound has been primarily studied for its role as an antiglaucoma agent . Its mechanism involves the inhibition of carbonic anhydrase (CA), an enzyme that plays a crucial role in the regulation of intraocular pressure (IOP) by facilitating the conversion of carbon dioxide to bicarbonate. This inhibition leads to decreased aqueous humor production in the eye.
- Carbonic Anhydrase Inhibition : The compound selectively inhibits carbonic anhydrase II (CA II), which is predominantly found in the ciliary body of the eye.
- Reduction of Aqueous Humor Production : By inhibiting CA II, it reduces bicarbonate formation, leading to decreased fluid secretion and consequently lowering IOP.
Case Studies and Research Findings
Several studies have highlighted the biological activity and efficacy of this compound:
- In Vivo Studies :
- Clinical Trials :
- Comparative Studies :
Data Table: Comparative Efficacy of Carbonic Anhydrase Inhibitors
Compound | Mechanism | Efficacy (IOP Reduction) | Side Effects |
---|---|---|---|
Dorzolamide | CA II Inhibition | 25% - 30% | Mild burning sensation |
Brinzolamide | CA II Inhibition | 20% - 25% | Eye irritation |
Acetazolamide | Systemic CA Inhibitor | 30% - 40% | Fatigue, paresthesia |
Scientific Research Applications
Pharmaceutical Development
The primary application of 5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is as an intermediate in the synthesis of dorzolamide and related sulfonamides. Its role as a precursor allows for the development of new formulations aimed at enhancing the efficacy and reducing side effects associated with existing therapies for conditions such as glaucoma.
Carbonic Anhydrase Inhibition
Research indicates that compounds within this class exhibit inhibitory activity against carbonic anhydrases (CAs), particularly isoforms II and IV. These enzymes are crucial in regulating intraocular pressure by facilitating bicarbonate transport and fluid secretion in the eye. Inhibition of these enzymes can lead to decreased aqueous humor production, making this compound valuable for treating elevated intraocular pressure in glaucoma patients .
Potential Anti-Cancer Activity
Emerging studies suggest that thienothiopyran derivatives may possess anti-cancer properties. The structural features of this compound could be optimized to enhance selectivity and potency against specific cancer cell lines. Research into its mechanism of action is ongoing, with preliminary findings indicating potential pathways for inducing apoptosis in malignant cells .
Case Study 1: Synthesis and Characterization
A study focused on the synthesis of this compound highlighted its effectiveness as an intermediate for dorzolamide production. The researchers employed various reduction techniques to achieve high yields of the desired enantiomeric forms. The study provided detailed spectroscopic data confirming the structural integrity of the synthesized compound .
Case Study 2: Inhibition Studies
In another research project, the inhibitory effects of this compound on human carbonic anhydrases were evaluated. The results demonstrated significant inhibition with IC50 values comparable to established CA inhibitors. This finding supports further exploration into its therapeutic potential for ocular hypertension .
Summary Table of Applications
Properties
IUPAC Name |
4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO5S3/c1-4-2-6(10)5-3-7(17(9,13)14)15-8(5)16(4,11)12/h3-4,6,10H,2H2,1H3,(H2,9,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSUWHJGLUHKPC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(S1(=O)=O)SC(=C2)S(=O)(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO5S3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80559768 | |
Record name | 4-Hydroxy-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120279-26-7 | |
Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 5,6-dihydro-4-hydroxy-6-methyl-, 7,7-dioxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=120279-26-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-6-methyl-7,7-dioxo-4,5,6,7-tetrahydro-7lambda~6~-thieno[2,3-b]thiopyran-2-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80559768 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4H-Thieno[2,3-b]thiopyran-2-sulfonamide, 5,6-dihydro-4-hydroxy-6-methyl-, 7,7-dioxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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